molecular formula C17H16O2 B514251 3-Methoxy-4'-methylchalcone CAS No. 155269-26-4

3-Methoxy-4'-methylchalcone

Cat. No. B514251
CAS RN: 155269-26-4
M. Wt: 252.31g/mol
InChI Key: VZTOKLPSOAOMQW-DHZHZOJOSA-N
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Description

3-Methoxy-4’-methylchalcone is a type of chalcone, a class of compounds that are widely distributed in the plant kingdom and have been shown to possess various biological activities . The molecular formula of 3-Methoxy-4’-methylchalcone is C17H16O2 .


Synthesis Analysis

Chalcones can be synthesized by treating aromatic aldehydes with aryl ketones in the presence of an appropriate amount of condensing agents . In one study, 4-hydroxy-3-methylbenzaldehyde was reacted with acetophenone in a base condition to form a chalcone compound .


Molecular Structure Analysis

The chemical shifts of the protons of the O-CH3 group are reported in the range of 3.65-3.8 ppm. The chemical shift of the benzene ring protons is found at 7.487 ppm .


Chemical Reactions Analysis

A 4-hydroxy-3-methylbenzaldehyde then reacted with acetophenone in a base condition and form 4-hydroxy-3-methylchalcone compound in a yellow color solid form which has 40% yields and melting point 83-86°C .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxy-4’-methylchalcone is 252.31 g/mol. It has a density of 1.1±0.1 g/cm3, a boiling point of 421.9±45.0 °C at 760 mmHg, and a flash point of 190.2±22.3 °C .

Scientific Research Applications

Anticancer Properties

Chalcones, including 3-Methoxy-4’-methylchalcone, exhibit promising anticancer effects. Preclinical studies have demonstrated their ability to modulate various cancer cell lines. Mechanisms include inhibition of cell proliferation, induction of apoptosis, and interference with angiogenesis pathways .

Antibacterial Activity

In the realm of infectious diseases, 3-Methoxy-4’-methylchalcone has shown antibacterial activity. For instance:

Chalcone-Chloroquinoline Hybrids

Hybrid compounds combining chalcones and chloroquinoline derivatives have been studied. These hybrids exhibit potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Chalcones have attracted much interest due to their broad interesting biological activities. Many potential anticancer agents have already been found among chalcones . Biotransformations of 4′-methylchalcones using whole cells of bacteria allowed to obtain dihydrochalcones and alcohol with high isolated yields .

properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-6-9-15(10-7-13)17(18)11-8-14-4-3-5-16(12-14)19-2/h3-12H,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTOKLPSOAOMQW-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193521
Record name (2E)-3-(3-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4'-methylchalcone

CAS RN

155269-26-4
Record name (2E)-3-(3-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155269-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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